N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an aromatic nitrile with sodium azide in the presence of a catalyst.
Amidation Reaction: The tetrazole derivative is then reacted with an appropriate amine to form the amide bond.
Coupling Reactions: The final step involves coupling the tetrazole amide with the 2,6-dimethylphenyl and phenyl groups under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, which could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such groups. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)formamide: Shares the 2,6-dimethylphenyl group but lacks the tetrazole and phenylformamido groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains an acetamide group but differs in the substitution pattern on the aromatic ring.
Uniqueness
N-(2,6-Dimethylphenyl)-2-phenyl-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N6O2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C24H22N6O2/c1-16-7-6-8-17(2)21(16)26-24(32)22(18-9-4-3-5-10-18)27-23(31)19-11-13-20(14-12-19)30-15-25-28-29-30/h3-15,22H,1-2H3,(H,26,32)(H,27,31) |
InChI Key |
SURJILTWMZEGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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